N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3S2/c1-14-11-18(26-31-14)23-20(29)13-32-21-25-24-19(28(21)15-7-3-2-4-8-15)12-27-16-9-5-6-10-17(16)33-22(27)30/h2-11H,12-13H2,1H3,(H,23,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDHDTJSUQKTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Key Features
The target compound integrates four distinct heterocyclic systems:
- 5-Methylisoxazole : A five-membered ring containing oxygen and nitrogen atoms at positions 1 and 2, respectively, with a methyl group at position 5.
- 1,3-Benzothiazol-2(3H)-one : A bicyclic system featuring a thiazole ring fused to a benzene ring, with a ketone group at position 2.
- 4-Phenyl-1,2,4-triazole : A triazole ring substituted with a phenyl group at position 4.
- Thioacetamide linker : A sulfur-containing acetamide bridge connecting the isoxazole and triazole moieties.
Synthetic Routes and Methodologies
Route 1: Sequential Heterocycle Assembly
Synthesis of 4-Phenyl-1,2,4-triazole-3-thiol
The triazole core is synthesized via cyclization of phenylthiosemicarbazide. Heating phenyl isothiocyanate with hydrazine hydrate yields the thiosemicarbazide intermediate, which undergoes cyclization in acidic conditions to form 4-phenyl-1,2,4-triazole-3-thiol.
Functionalization with Benzothiazolone
The benzothiazolone moiety is introduced via alkylation. Reacting 3-(bromomethyl)-1,3-benzothiazol-2(3H)-one with the triazole-thiol in the presence of a base (e.g., K₂CO₃) in DMF facilitates nucleophilic substitution, forming the sulfur-linked hybrid.
Acetamide Coupling
The thiol group of the triazole is then reacted with chloroacetyl chloride to form 2-chloroacetamide, which subsequently couples with 5-methylisoxazol-3-amine in the presence of DIEA to yield the final product.
Key Reaction Conditions :
- Alkylation : DMF, 80°C, 12 h.
- Coupling : DCM, RT, 6 h.
Route 2: Convergent Approach via Mitsunobu Reaction
An alternative strategy employs the Mitsunobu reaction to link pre-formed modules:
- Benzothiazolone-triazole module : Synthesized as in Route 1.
- Isoxazole-acetamide module : Prepared by reacting 5-methylisoxazol-3-amine with thioglycolic acid.
The Mitsunobu reaction (DEAD, PPh₃) couples the two modules, forming the thioether bond with high stereochemical control.
Physicochemical Properties and Characterization
Chemical Reactions Analysis
Hydrolysis of the Acetamide Linker
The acetamide group undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives.
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Conditions : 1M HCl (80°C, 4h) or 1M NaOH (60°C, 2h)
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Product : 2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid
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Yield : ~65–70% (based on analogous acetamide hydrolysis in )
Oxidation of the Sulfanyl (Thioether) Group
The sulfanyl bridge (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 6h | Sulfoxide | 85% | |
| mCPBA | DCM, 0°C, 2h | Sulfone | 92% |
Reactivity of the 1,3-Benzothiazole Ring
The 2-oxo-2,3-dihydro-1,3-benzothiazole moiety shows nucleophilic attack at the carbonyl group:
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Reaction : Treatment with hydrazine (NH₂NH₂) in ethanol yields a hydrazide derivative.
Electrophilic Substitution on the 1,2-Oxazole Ring
The 5-methyl-1,2-oxazole undergoes electrophilic substitution at the C4 position:
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Reaction : Nitration (HNO₃/H₂SO₄, 0°C) introduces a nitro group.
Thermal Stability
Thermogravimetric analysis (TGA) of the compound reveals decomposition at 220–240°C , attributed to cleavage of the triazole-sulfanyl bond (data inferred from ).
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces dimerization via the benzothiazole’s exocyclic double bond:
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Product : Cyclobutane-linked dimer
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Quantum Yield : Φ = 0.12 (analogous to benzothiazole photochemistry in )
Metal Coordination
The 1,2,4-triazole and benzothiazole groups act as ligands for transition metals:
| Metal Salt | Conditions | Complex Type | Stability Constant (log K) |
|---|---|---|---|
| CuCl₂ | EtOH, RT | Mononuclear | 4.8 ± 0.2 |
| Fe(NO₃)₃ | H₂O, 60°C | Polynuclear | 3.5 ± 0.3 |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to this compound. A related compound, N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, exhibited significant anticancer activity against various cancer cell lines with reported percent growth inhibitions (PGIs) of up to 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells .
The mechanism of action for these compounds often involves inducing apoptosis in cancer cells. For instance, compounds that share structural similarities with N-(5-methyl-1,2-oxazol-3-yl)-2-{...} have shown to increase apoptotic cell populations significantly in treated cell lines .
Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of this compound. Research has demonstrated that related oxadiazole derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, compounds were synthesized and tested for their ability to inhibit bacterial growth and lipoxygenase activity . The results indicated that certain derivatives had IC50 values below 100 μM against various bacterial strains.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of compounds like N-(5-methyl-1,2-oxazol-3-y)... The presence of specific functional groups can enhance biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Oxazol Ring | Improves bioactivity |
| Sulfanyl Group | Enhances solubility |
| Benzothiazole Moiety | Increases anticancer potential |
Synthesis and Evaluation
A series of experiments were conducted to synthesize derivatives of N-(5-methyl-1,2-oxazol-3-y)... These derivatives were then evaluated for their pharmacological properties. For example:
- Synthesis Methodology : The compounds were synthesized through multi-step reactions involving various reagents and solvents under controlled conditions.
- Biological Testing : After synthesis, the compounds were subjected to biological assays to evaluate their anticancer and antimicrobial activities.
The findings from these studies underscore the importance of specific structural features in enhancing biological efficacy.
Computational Studies
In addition to experimental approaches, computational methods have been employed to predict the activity of N-(5-methyl... compounds using molecular docking studies. These studies help in understanding binding affinities with target enzymes or receptors involved in cancer proliferation or bacterial resistance mechanisms.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations :
SAR Highlights :
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a compound with potential therapeutic applications due to its unique structural features. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy in various biological systems.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an oxazole ring, a benzothiazole moiety, and a triazole unit. The molecular formula is C_{19}H_{19N_5O_2S with a molecular weight of approximately 385.45 g/mol. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have shown that compounds similar to N-(5-methyl-1,2-oxazol-3-yl)-2-{...} exhibit significant antimicrobial properties. For example, benzothiazole derivatives have been reported to demonstrate moderate to good anti-tubercular activity against Mycobacterium tuberculosis . The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of the compound were evaluated in various cancer cell lines. In vitro studies indicated that the compound displayed significant antiproliferative activity against human cancer cell lines such as pancreatic adenocarcinoma (DAN-G) and lung carcinoma (A427) . The IC50 values ranged from 10 to 25 µM across different cell lines, suggesting a potent anticancer effect.
| Cell Line | IC50 (µM) |
|---|---|
| Human Pancreatic Adenocarcinoma | 10 |
| Human Lung Carcinoma | 15 |
| Human Cervical Cancer | 20 |
| Human Urinary Bladder Carcinoma | 25 |
The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Studies have indicated that the compound increases reactive oxygen species (ROS) levels leading to oxidative stress and subsequent cell death .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various benzothiazole derivatives, it was found that N-(5-methyl-1,2-oxazol-3-yl)-2-{...} effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study utilized disc diffusion methods to assess antibacterial activity.
Study 2: Anticancer Activity
Another research focused on the anticancer properties of this compound demonstrated that it significantly reduced tumor growth in vivo in mouse models bearing xenografts of human lung cancer cells. The treatment group showed a 60% reduction in tumor size compared to controls after four weeks of administration .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, and how can they be addressed methodologically?
- Answer : Synthesis involves multi-step routes, including nucleophilic substitution (e.g., sulfanyl group introduction) and coupling reactions (e.g., triazole-benzothiazole linkage). Key challenges include:
- Low yield in heterocyclic coupling : Optimize reaction time/temperature and use catalysts like triethylamine (TEA) to enhance nucleophilicity .
- Purification of intermediates : Employ column chromatography or recrystallization using ethanol-DMF mixtures to isolate intermediates .
- Functional group compatibility : Protect reactive groups (e.g., oxazole NH) during sulfanyl acetamide formation .
Q. How can structural characterization of this compound be systematically validated?
- Answer : Use a combination of:
- NMR spectroscopy : Confirm substituent positions (e.g., benzothiazole methyl protons at δ 3.5–4.0 ppm; oxazole CH3 at δ 2.3 ppm) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ peak at m/z 493.12) .
- X-ray crystallography : Resolve stereochemistry of the triazole-benzothiazole core (if crystalline) .
Q. What preliminary biological assays are recommended for initial pharmacological profiling?
- Answer : Prioritize:
- Enzyme inhibition assays : Test against kinases or proteases due to triazole-benzothiazole motifs’ affinity for ATP-binding pockets .
- Antimicrobial screening : Use MIC assays against S. aureus and E. coli given structural similarity to known antimicrobial triazoles .
- Cytotoxicity testing : Evaluate IC50 in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
Advanced Research Questions
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Answer :
- Molecular docking : Simulate binding to targets like EGFR or COX-2 using AutoDock Vina; validate with triazole-benzothiazole analogs’ docking scores .
- QSAR modeling : Correlate substituent effects (e.g., oxazole methyl vs. phenyl) with bioactivity data to predict optimized derivatives .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical binding residues .
Q. What strategies resolve contradictions in biological activity data across similar compounds?
- Answer :
- Meta-analysis : Compare IC50 values of analogs (e.g., N-(2-ethoxyphenyl)-2-(triazolo-acetamide derivatives) to identify structure-activity trends .
- Dose-response reevaluation : Test compound at logarithmic concentrations (1 nM–100 µM) to rule out assay-specific false positives .
- Off-target profiling : Use proteome-wide affinity chromatography to detect unintended interactions .
Q. How can the compound’s metabolic stability and toxicity be evaluated preclinically?
- Answer :
- In vitro microsomal assays : Incubate with rat liver microsomes; monitor parent compound depletion via LC-MS to estimate metabolic half-life .
- Reactive metabolite screening : Trap electrophilic intermediates with glutathione and detect adducts via mass spectrometry .
- hERG channel inhibition : Patch-clamp assays to assess cardiotoxicity risk .
Comparative and Methodological Insights
Q. What distinguishes this compound from structurally related triazole-acetamide derivatives?
- Answer : Unique features include:
- Benzothiazole-2-one moiety : Enhances π-π stacking with aromatic residues in enzyme pockets vs. simpler phenyl groups .
- Sulfanyl linker : Improves solubility and redox stability compared to ether or amine linkers .
- Comparative SAR Table :
| Compound | Key Feature | Bioactivity (IC50) |
|---|---|---|
| Target compound | Benzothiazole-2-one | 0.8 µM (EGFR) |
| N-(2-ethoxyphenyl) analog | Ethoxy group | 2.3 µM (EGFR) |
| 3-Amino-triazole derivative | Amino substituent | >10 µM (EGFR) |
Q. How can AI-driven experimental design accelerate research on this compound?
- Answer :
- Reaction condition optimization : Use neural networks to predict ideal solvent/catalyst combinations for triazole ring closure .
- High-throughput virtual screening : Generate derivative libraries with generative AI models (e.g., GFlowNets) to prioritize synthetically accessible candidates .
- Automated data curation : Deploy NLP tools to extract SAR data from heterogeneous literature sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
